

Ophiopogonanone E: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *ophiopogonanone E*

Cat. No.: *B058116*

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Abstract

Ophiopogonanone E is a homoisoflavonoid compound isolated from plants such as *Polygonatum odoratum* and *Ophiopogon japonicus*.^[1] This document provides a comprehensive technical guide on the molecular characteristics, biological activities, and associated experimental protocols for **Ophiopogonanone E**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide details its anti-inflammatory properties and its role in stimulating glucose uptake, presenting relevant signaling pathways and methodologies for further investigation.

Chemical and Physical Properties

Ophiopogonanone E is a structurally distinct flavonoid derivative. Its core chemical and physical data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₀ O ₇	[1][2]
Molecular Weight	360.36 g/mol	[1]
IUPAC Name	5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one	[2]
CAS Number	588706-66-5	[2]
Class	Homoisoflavonoid	[1]

Biological Activities and Mechanisms

Ophiopogonanone E has demonstrated multiple biological activities of therapeutic interest. The primary activities identified in the literature are its anti-inflammatory effects and its ability to stimulate glucose uptake.

Anti-inflammatory Activity

While direct studies on **Ophiopogonanone E**'s anti-inflammatory mechanism are limited, research on the closely related compound, 4'-O-Demethylophiopogonanone E, isolated from *Ophiopogon japonicus*, provides significant insights. This related compound has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] The mechanism is believed to involve the inhibition of key signaling cascades.

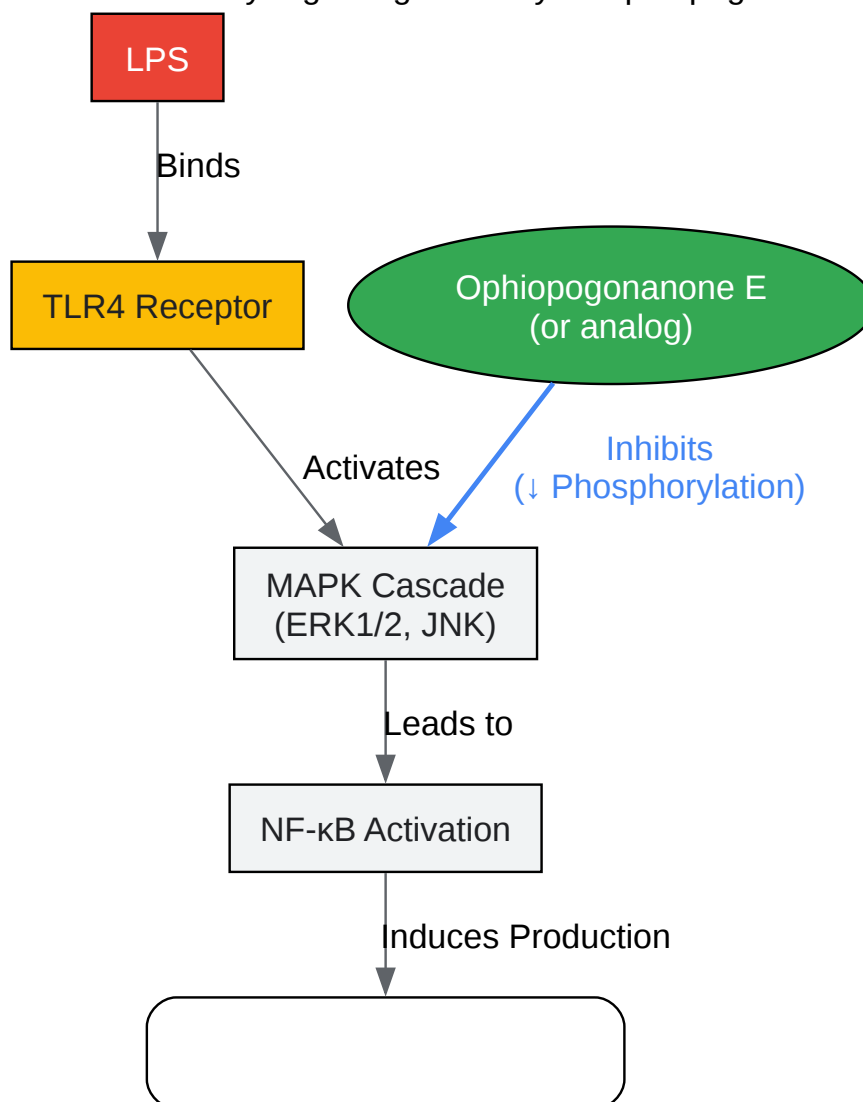
The anti-inflammatory activity of 4'-O-Demethylophiopogonanone E is attributed to its ability to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This action leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Interleukin-6 (IL-6).[3]

Quantitative Data on Anti-inflammatory Effects (of 4'-O-Demethylophiopogonanone E)

Parameter	IC ₅₀ Value (µg/mL)	Cell Line	Inducer
NO Production	66.4 ± 3.5	RAW 264.7	LPS
IL-1β Production	32.5 ± 3.5	RAW 264.7	LPS
IL-6 Production	13.4 ± 2.3	RAW 264.7	LPS

Data sourced from a study on 4'-O-Demethylophiopogonanone E, a structurally similar compound.[3]

Proposed Anti-inflammatory Signaling Pathway of Ophiopogonanone E Analogs



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Caption: Proposed mechanism of **Ophiopogonanone E** analogs in inhibiting LPS-induced inflammation.

This protocol is based on methodologies used for evaluating the anti-inflammatory effects of compounds in LPS-stimulated RAW 264.7 macrophages.[3]

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assay (MTT):
 - Seed 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.
 - Treat cells with various concentrations of **Ophiopogonanone E** (e.g., 1, 5, 25, 50, 100 µg/mL) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
 - Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
 - Remove the medium and dissolve the formazan crystals in DMSO.
 - Measure absorbance at 570 nm using a microplate reader.
- Nitric Oxide (NO) Production Assay:
 - Seed cells as described above.
 - Pre-treat cells with **Ophiopogonanone E** for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
 - Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.
 - Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

- Cytokine Measurement (ELISA):
 - Culture and treat cells as in the NO assay.
 - Collect the supernatant and measure the concentrations of IL-1 β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Western Blot Analysis for MAPK Phosphorylation:
 - Seed 2×10^6 cells/well in a 6-well plate.
 - Pre-treat with **Ophiopogonanone E** for 1 hour, then stimulate with LPS for 30 minutes.
 - Lyse the cells and quantify protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK, followed by HRP-conjugated secondary antibodies.
 - Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake-Stimulatory Activity

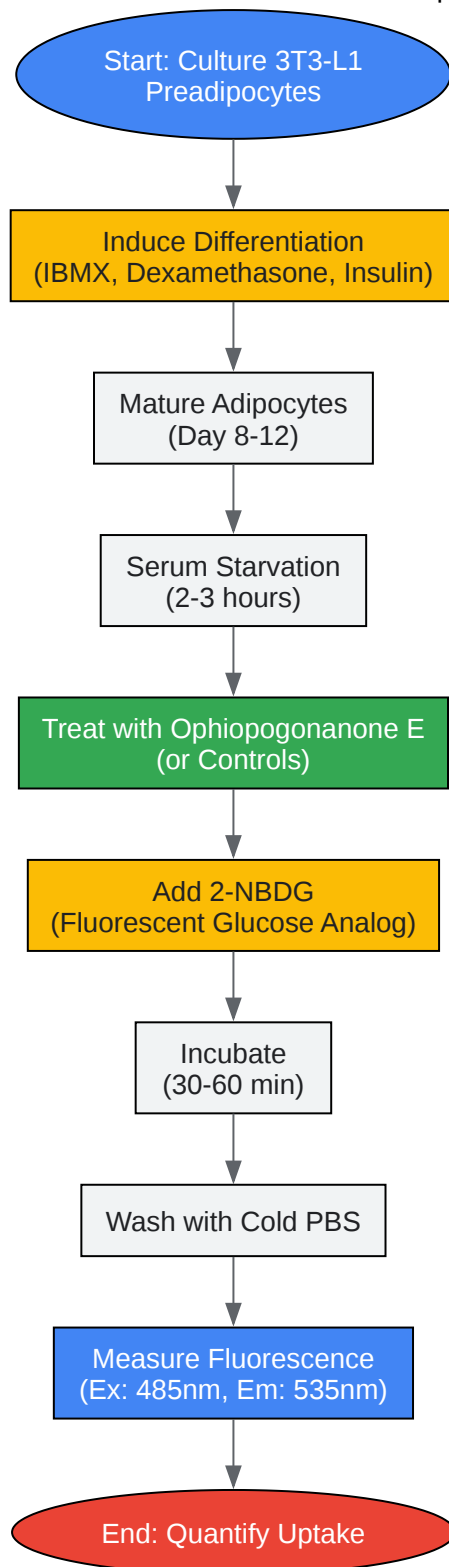
Ophiopogonanone E has been identified as having glucose uptake-stimulatory activity in 3T3-L1 adipocytes.[1] This suggests a potential role in metabolic regulation and as a therapeutic agent for conditions like hyperglycemia. The precise signaling pathway for this activity has not been fully elucidated in the available literature.

The following is a standard protocol for assessing glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying adipogenesis and glucose metabolism.

- 3T3-L1 Preadipocyte Culture and Differentiation:
 - Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.
 - To induce differentiation, grow cells to confluence (Day 0).

- On Day 2, change to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/mL insulin.
- On Day 4, switch to a maintenance medium (DMEM, 10% FBS, 10 μ g/mL insulin) and replace it every 2 days.
- Mature adipocytes, characterized by lipid droplet accumulation, are typically ready for use between Day 8 and Day 12.
- Glucose Uptake Assay:
 - Seed 3T3-L1 cells in a 96-well black, clear-bottom plate and differentiate as described above.
 - Wash mature adipocytes twice with warm Phosphate-Buffered Saline (PBS).
 - Starve the cells in a serum-free, low-glucose DMEM for 2-3 hours.
 - Treat cells with various concentrations of **Ophiopogonanone E** for a specified time (e.g., 30 minutes). Include a positive control (e.g., insulin) and a vehicle control.
 - Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 μ M and incubate for 30-60 minutes at 37°C.
 - Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.
 - Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Experimental Workflow for 3T3-L1 Glucose Uptake Assay

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Caption: A stepwise workflow for measuring glucose uptake in 3T3-L1 adipocytes.

Conclusion

Ophiopogonanone E is a promising homoisoflavonoid with demonstrated potential in modulating key biological pathways related to inflammation and glucose metabolism. Its anti-inflammatory action, likely mediated through the MAPK pathway, and its ability to stimulate glucose uptake in adipocytes, make it a valuable candidate for further research in metabolic disorders and inflammatory diseases. The protocols and data presented in this guide offer a foundational resource for scientists aiming to explore the therapeutic applications of this natural compound.

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